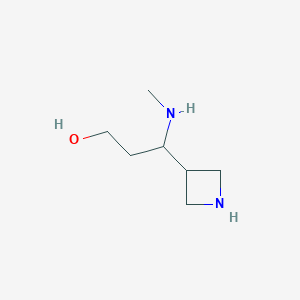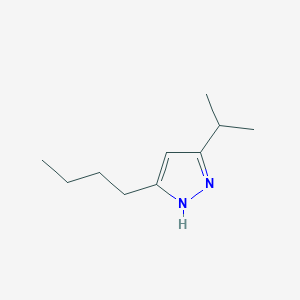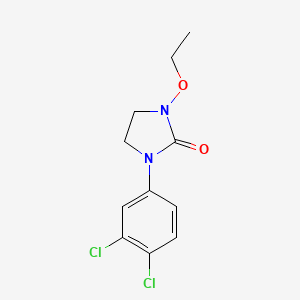
1-(3,4-Dichlorophenyl)-3-ethoxyimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-3-ethoxyimidazolidin-2-one is a synthetic organic compound characterized by the presence of a dichlorophenyl group attached to an imidazolidinone ring
Métodos De Preparación
The synthesis of 1-(3,4-Dichlorophenyl)-3-ethoxyimidazolidin-2-one typically involves the reaction of 3,4-dichloroaniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(3,4-Dichlorophenyl)-3-ethoxyimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding imidazolidinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Aplicaciones Científicas De Investigación
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases caused by microbial infections.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-ethoxyimidazolidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways in microorganisms . This inhibition can lead to the death of the target organisms, making it effective as an antimicrobial agent.
Comparación Con Compuestos Similares
1-(3,4-Dichlorophenyl)-3-ethoxyimidazolidin-2-one can be compared with other similar compounds such as:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Both compounds share the dichlorophenyl group but differ in their functional groups and overall structure.
1-(3,4-Dichlorophenyl)-3-methoxyurea: This compound has a methoxy group instead of an ethoxy group, leading to differences in their chemical properties and reactivity.
3,4-Dichlorophenylhydrazine hydrochloride: This compound contains a hydrazine group, which significantly alters its chemical behavior compared to this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
52420-39-0 |
|---|---|
Fórmula molecular |
C11H12Cl2N2O2 |
Peso molecular |
275.13 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-3-ethoxyimidazolidin-2-one |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-2-17-15-6-5-14(11(15)16)8-3-4-9(12)10(13)7-8/h3-4,7H,2,5-6H2,1H3 |
Clave InChI |
BBPBYKVBUUOOOW-UHFFFAOYSA-N |
SMILES canónico |
CCON1CCN(C1=O)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)
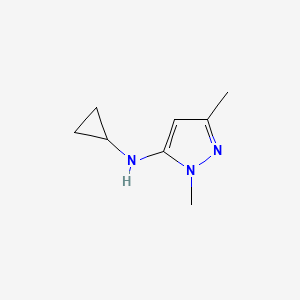
![1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13946130.png)
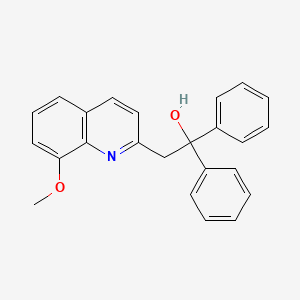
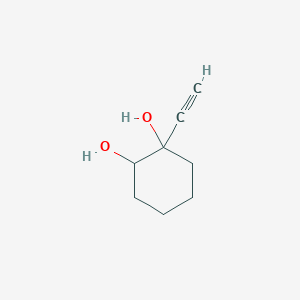
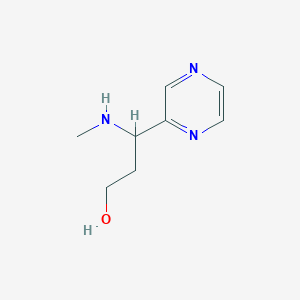
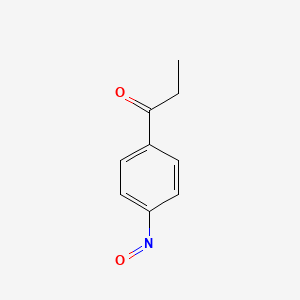
![2,9-Dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B13946156.png)


